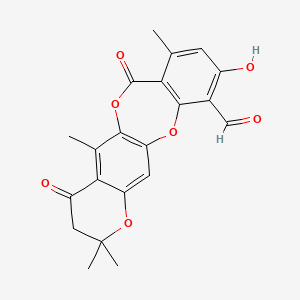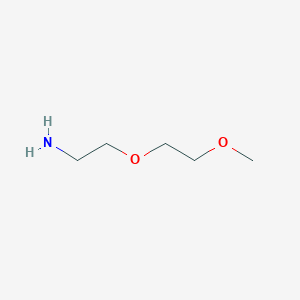
Oridonina
Descripción general
Descripción
Oridonin is a naturally occurring terpenoid compound primarily isolated from the traditional Chinese medicinal herb Isodon rubescens (Hemsl.) H.Hara . It is a tetracyclic diterpenoid with a molecular formula of C20H28O6 and a molecular weight of 364.4 g/mol . Oridonin has been widely studied for its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Oridonin, a natural terpenoid found in traditional Chinese herbal medicine Isodon rubescens, has been shown to interact with several molecular targets. One of the primary targets of Oridonin is NLRP3 , a protein involved in the inflammatory response . It also targets BAFF , a protein that plays a crucial role in B cell development and autoimmune diseases . Additionally, Oridonin has been found to interact with p53 and ERK pathways , which are involved in cell apoptosis .
Mode of Action
Oridonin exerts its effects by binding covalently to NLRP3 and blocking its interaction with NEK7, which ultimately prevents NLRP3 inflammasome assembly and activation . In terms of its anti-inflammatory effects, Oridonin suppresses BAFF expression, thereby improving serological and clinical manifestations of systemic lupus erythematosus . In the context of apoptosis, Oridonin activates p53 and ERK pathways, promoting the release of cytochrome c into the cytosol, resulting in apoptotic cell death .
Biochemical Pathways
Oridonin affects several biochemical pathways. It has been shown to modulate immunity, which may affect its ability to inhibit cancer growth and progression . Oridonin also triggers oxidative stress and mitochondrial damage, leading to a notable decrease in WNT6, β-catenin, CLDN1, CCND1, and ZO-1 protein levels .
Pharmacokinetics
The pharmacokinetics of Oridonin are still under investigation. It is known that oridonin’s clinical research and application have been hampered due to its poor pharmaceutical property . Future research directions should emphasize on investigating the interrelationship between concentration and pharmacological effects as well as toxicity, reducing pharmacological toxicity, and modifying the structure of Oridonin to strengthen its pharmacological activity and bioavailability .
Result of Action
Oridonin has a wide range of pharmacological properties, including anticancer, anti-inflammatory, hepatorenal activities as well as cardioprotective protective activities . It has been shown to inhibit cell proliferation, DNA, RNA, and protein synthesis of cancer cells, induce apoptosis, and exhibit an antimutagenic effect . Oridonin also alters m6A levels, gene and protein expression levels, along with metabolite levels within the cells .
Action Environment
It has been suggested that oridonin could modulate immunity, which may affect its ability to inhibit cancer growth and progression, and may also facilitate other immunity-targeting drugs in an additive or synergistic manner
Análisis Bioquímico
Biochemical Properties
Oridonin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Oridonin has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division . Additionally, Oridonin interacts with proteins involved in the Wnt/β-catenin signaling pathway, such as β-catenin and WNT6, leading to alterations in gene expression and cellular function . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
Oridonin exerts significant effects on various cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and increasing the levels of pro-apoptotic proteins such as Bax and caspase-3 . Furthermore, Oridonin influences cell signaling pathways, including the Wnt/β-catenin pathway, leading to changes in gene expression and cellular metabolism . These effects underscore the compound’s potential in modulating cell function and treating diseases.
Molecular Mechanism
The molecular mechanism of Oridonin involves several key processes. Oridonin binds to and inhibits the activity of topoisomerase II, leading to DNA damage and subsequent cell death . Additionally, Oridonin disrupts the Wnt/β-catenin signaling pathway by downregulating the expression of β-catenin and other associated proteins . This disruption results in altered gene expression and impaired cellular function. Oridonin also induces oxidative stress and mitochondrial damage, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oridonin have been observed to change over time. Oridonin exhibits stability under various conditions, but its degradation products can influence its biological activity . Long-term studies have shown that Oridonin can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings highlight the importance of considering the temporal effects of Oridonin in experimental settings.
Dosage Effects in Animal Models
The effects of Oridonin vary with different dosages in animal models. At low doses, Oridonin has been shown to exert anti-inflammatory and anti-tumor effects without significant toxicity . At higher doses, Oridonin can induce adverse effects, including reproductive toxicity and damage to various organs . These findings underscore the importance of determining the optimal dosage of Oridonin for therapeutic applications.
Metabolic Pathways
Oridonin is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can influence the compound’s biological activity and contribute to its overall pharmacological effects. Additionally, Oridonin has been shown to affect metabolic flux and alter the levels of key metabolites within cells . These interactions highlight the complex nature of Oridonin’s metabolic pathways.
Transport and Distribution
Oridonin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Oridonin has been observed to accumulate in specific tissues, including the liver and kidneys, where it exerts its pharmacological effects . These findings provide insights into the compound’s transport and distribution within the body.
Subcellular Localization
The subcellular localization of Oridonin plays a crucial role in its activity and function. Oridonin has been shown to localize to the mitochondria, where it induces oxidative stress and mitochondrial damage . Additionally, Oridonin can target specific compartments within cells, such as the nucleus, where it interacts with DNA and other nuclear proteins . These localization patterns highlight the importance of subcellular targeting in Oridonin’s mechanism of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oridonin can be synthesized through various methods, including total synthesis and semi-synthesis. One notable method involves an enantioselective total synthesis based on an interrupted Nazarov reaction . This approach includes a sequence of ring-rearrangements and redox manipulations to achieve the highly oxidized ent-kauranoid structure of oridonin .
Industrial Production Methods: Industrial production of oridonin often involves extraction from Isodon rubescens using solvents such as ethanol or methanol . The extracted compound is then purified through techniques like column chromatography and recrystallization to obtain high-purity oridonin .
Análisis De Reacciones Químicas
Types of Reactions: Oridonin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction of oridonin can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving oridonin often use nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various oridonin derivatives with modified functional groups, which can exhibit enhanced pharmacological activities .
Comparación Con Compuestos Similares
Oridonin is compared with other similar diterpenoids, such as:
Rabdosia rubescens-derived diterpenoids: These compounds share structural similarities with oridonin and exhibit comparable biological activities.
Triptolide: Another diterpenoid with potent anticancer and anti-inflammatory properties, but with a different mechanism of action.
Oridonin stands out due to its unique combination of anticancer, anti-inflammatory, and neuroprotective activities, making it a versatile compound for various therapeutic applications .
Propiedades
Número CAS |
28957-04-2 |
|---|---|
Fórmula molecular |
C20H28O6 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(1S,2S,5S,8R,9S,10S,11R,15S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |
InChI |
InChI=1S/C20H28O6/c1-9-10-4-5-11-18-8-26-20(25,19(11,14(9)22)15(10)23)16(24)13(18)17(2,3)7-6-12(18)21/h10-13,15-16,21,23-25H,1,4-8H2,2-3H3/t10-,11-,12-,13+,15?,16-,18+,19-,20+/m0/s1 |
Clave InChI |
SDHTXBWLVGWJFT-UMXDBTPVSA-N |
SMILES |
CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C |
SMILES isomérico |
CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4O)C(=C)C5=O)(OC3)O)O)O)C |
SMILES canónico |
CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C |
Apariencia |
Solid powder |
Pictogramas |
Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
lasidonin oridonin oridonin, (1alpha,5alpha,6alpha,7beta,8beta,9alpha,10beta,13beta,14S)-isomer oridonin, (1alpha,6beta,7alpha,11alpha)-isomer oridonin, (1alpha,6beta,7alpha,11beta)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















